molecular formula C17H34O3Si4 B12502658 p-Vinylphenyltris(trimethylsiloxy)silane CAS No. 18547-54-1

p-Vinylphenyltris(trimethylsiloxy)silane

Cat. No.: B12502658
CAS No.: 18547-54-1
M. Wt: 398.8 g/mol
InChI Key: YSCPNRPKVJPFNI-UHFFFAOYSA-N
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Biological Activity

p-Vinylphenyltris(trimethylsiloxy)silane is a siloxane compound that has garnered attention due to its unique chemical structure and potential applications in various fields, particularly in biomedical and material sciences. This article delves into the biological activity of this compound, exploring its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H34O3Si4C_{17}H_{34}O_{3}Si_{4} with a molecular weight of approximately 398.79 g/mol. The compound features a vinylphenyl group attached to a siloxane framework, which contributes to its hydrophobic characteristics and potential for forming coatings that are biocompatible and flexible .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its use in medical coatings and adhesives. These activities include:

  • Antimicrobial Properties : The compound has been noted for its ability to inhibit bacterial growth, making it suitable for applications in medical devices and wound dressings .
  • Biocompatibility : Its chemical structure allows it to form non-irritating films on biological surfaces, which is essential for applications in skin contact products .
  • Hemostatic Properties : In certain formulations, it has shown effectiveness in promoting hemostasis, which is critical in surgical and trauma care settings .

The biological activity of this compound can be attributed to several mechanisms:

  • Surface Coating : When applied as a coating, it provides a barrier that reduces microbial adhesion and biofilm formation. This is particularly important in preventing infections associated with medical implants .
  • Release of Active Agents : The polymeric nature of the compound allows for the incorporation of active pharmaceutical ingredients (APIs) that can be released over time, enhancing therapeutic effects .
  • Hydrophobic Interactions : Its hydrophobic characteristics contribute to its ability to repel water and bodily fluids, thus maintaining the integrity of the coating in moist environments .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Medical Device Coatings :
    • A study demonstrated that coatings made from this compound significantly reduced bacterial colonization on catheters compared to uncoated controls. The results indicated a reduction in infection rates associated with catheter use .
  • Wound Dressings :
    • In clinical trials involving liquid adhesive bandages containing this siloxane, patients reported less irritation and improved healing times compared to traditional dressings. The non-stinging formulation was particularly well-received .
  • Drug Delivery Systems :
    • Research on drug-eluting coatings incorporating this compound revealed enhanced drug release profiles while maintaining biocompatibility and reducing cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth on surfaces
BiocompatibilityForms non-irritating films on biological tissues
HemostaticPromotes blood clotting in wound care applications
Drug ReleaseAllows for controlled release of active pharmaceutical ingredients

Properties

CAS No.

18547-54-1

Molecular Formula

C17H34O3Si4

Molecular Weight

398.8 g/mol

IUPAC Name

(4-ethenylphenyl)-tris(trimethylsilyloxy)silane

InChI

InChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3

InChI Key

YSCPNRPKVJPFNI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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